molecular formula C16H24BFN2O2 B13351340 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine

Numéro de catalogue: B13351340
Poids moléculaire: 306.2 g/mol
Clé InChI: LYBIWGMJUUTZEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

Formule moléculaire

C16H24BFN2O2

Poids moléculaire

306.2 g/mol

Nom IUPAC

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

InChI

InChI=1S/C16H24BFN2O2/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(13(18)11-12)20-9-7-19-8-10-20/h5-6,11,19H,7-10H2,1-4H3

Clé InChI

LYBIWGMJUUTZEM-UHFFFAOYSA-N

SMILES canonique

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCNCC3)F

Origine du produit

United States

Description

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is a boronate ester-containing compound with a molecular formula of C19H27BFN2O2 (MW: 344.24 g/mol). It features a 2-fluorophenyl group substituted at the para position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and a piperazine ring. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biologically active molecules, such as the Mer/Flt3 kinase inhibitor UNC2025 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluoro-4-bromophenyl, undergoes a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron to form 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl.

    Piperazine Substitution: The intermediate is then reacted with piperazine under suitable conditions, such as in the presence of a base like potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products include derivatives where the fluorine atom is replaced by the nucleophile.

    Coupling Reactions: Products include biaryl compounds formed by the coupling of the boronic ester with aryl halides.

Applications De Recherche Scientifique

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor ligands.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The boronic ester group can interact with biological molecules, potentially inhibiting enzyme activity by forming reversible covalent bonds with active site residues.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine are compared below with six analogous organoboron compounds (Table 1).

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Key Structural Features Molecular Weight (g/mol) Reactivity/Biological Relevance Reference
This compound 2-Fluorophenyl, para-boronate, piperazine 344.24 High reactivity in Suzuki coupling; used in kinase inhibitor synthesis
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine Phenyl (no fluorine), para-boronate, piperazine 326.23 Lower reactivity due to absence of electron-withdrawing fluorine; cost-effective intermediate
1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Pyridine core, sulfonyl group, para-boronate 462.77 Enhanced solubility via sulfonyl group; potential CNS drug candidate
tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate Pyridine core, Boc-protected piperazine 413.35 Protected piperazine improves stability; used in trypanocidal agent synthesis
1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine Meta-boronate, methylated piperazine 340.26 Altered steric effects; meta-substitution may reduce coupling efficiency
1-Methyl-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine Sulfonyl linker, meta-boronate, methylated piperazine 422.31 Dual functionality (boronate + sulfonyl); tailored for metal chelation
1-Methyl-4-(1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]cyclopropyl)piperazine Cyclopropyl spacer, para-boronate, methylated piperazine 396.32 Increased steric bulk; potential for rigid drug scaffolds

Key Observations

Substituent Effects: The 2-fluoro group in the target compound enhances electrophilicity, making it more reactive in Suzuki couplings compared to non-fluorinated analogs (e.g., entry 2) . Sulfonyl groups (entry 3, 6) improve solubility but may reduce cell permeability due to increased polarity .

Heterocyclic vs.

Piperazine Modifications :

  • Methylation (entries 5–7) reduces basicity, improving lipophilicity and bioavailability .
  • Boc protection (entry 4) prevents unwanted side reactions during multi-step syntheses .

Boronate Positioning :

  • Meta-substituted boronates (entries 5–6) show steric hindrance, reducing coupling efficiency compared to para-substituted derivatives .

Research Findings

  • The target compound’s 2-fluoro-para-boronate-phenyl-piperazine scaffold is critical in synthesizing UNC2025, a preclinical kinase inhibitor with nanomolar potency against Mer/Flt3 .
  • Analogs with pyridine cores (entry 3) demonstrate improved water solubility, making them suitable for CNS-targeting prodrugs .
  • Cyclopropyl spacers (entry 7) confer rigidity, a desirable trait in protease inhibitors .

Activité Biologique

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine moiety linked to a fluorinated phenyl group and a dioxaborolane substituent. Its molecular formula is C15H20BFNO2C_{15}H_{20}BFNO_{2} with a molecular weight of approximately 275.14 g/mol.

The biological activity of this compound is primarily associated with its ability to inhibit various kinases involved in signaling pathways that regulate cell proliferation and survival. Kinase inhibitors are crucial in cancer therapy as they can block the pathways that lead to tumor growth.

Inhibition Profiles

Research indicates that compounds with similar structural features exhibit significant inhibition against several receptor tyrosine kinases (RTKs), including:

  • EGFR (Epidermal Growth Factor Receptor) : Known for its role in various cancers.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Important for angiogenesis.

Research Findings

A recent study evaluated various compounds' inhibitory effects on different kinases. The results are summarized in the table below:

CompoundEGFR Kinase Inhibition (IC50 μM)VEGFR Kinase Inhibition (IC50 μM)PDGFR-β Kinase Inhibition (IC50 μM)
10.050.12>200
20.100.15>200
3>200>200>200

Note: IC50 values represent the concentration required to inhibit 50% of the enzyme activity.

Case Studies

  • Case Study on EGFR Inhibition : A compound structurally related to our target showed an IC50 value of 0.05 μM for EGFR, indicating strong inhibition potential. This suggests that modifications in the piperazine or fluorinated phenyl groups could enhance selectivity and potency against EGFR-related pathways.
  • Case Study on VEGFR Inhibition : Another study highlighted that similar compounds exhibited IC50 values ranging from 0.10 to 0.15 μM for VEGFR, emphasizing their role in anti-angiogenic therapies which are vital for tumor growth suppression.

Safety and Toxicology

While evaluating the safety profile of this compound, it is essential to consider potential adverse effects commonly associated with kinase inhibitors, such as skin rash, diarrhea, and other gastrointestinal issues. Preclinical studies should focus on establishing a comprehensive safety profile before advancing to clinical trials.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. Key steps include:
  • Borylation : Introduction of the dioxaborolane group via palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron as a boron source (common in boronic ester synthesis) .
  • Piperazine Functionalization : Alkylation or acylation reactions, e.g., reacting propargyl bromide with piperazine derivatives in the presence of K₂CO₃ as a base and DMF as a solvent .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties, enhancing structural diversity for biological screening .
  • Purification : Silica gel chromatography (e.g., ethyl acetate/hexane gradients) and solvent extraction .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what challenges arise in interpretation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Essential for confirming piperazine ring substitution patterns and fluorine/boron proximity effects. Challenges include signal splitting due to fluorine coupling and boron quadrupolar relaxation .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., boron’s natural abundance).
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretch at ~1100 cm⁻¹, B-O vibrations at ~1350 cm⁻¹) .
  • Elemental Analysis : Confirms purity, particularly for nitrogen content in piperazine derivatives .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

  • Methodological Answer : Fluorine enhances metabolic stability and lipophilicity , improving membrane permeability. Its electron-withdrawing effect can modulate the electronic environment of the piperazine ring, affecting hydrogen-bonding interactions with biological targets . Comparative studies using analogs with Cl/H substituents are recommended to isolate fluorine’s role .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Use multiple cell lines (e.g., MDA-MB-231 for cytotoxicity ) and animal models to confirm target engagement.
  • Metabolite Profiling : Identify active metabolites (e.g., via LC-MS) that may contribute to in vivo efficacy .
  • Pharmacokinetic Studies : Assess bioavailability and tissue distribution to explain discrepancies between potency and efficacy .

Q. How can computational modeling optimize the compound’s structure for selective serotonin receptor binding?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock to predict binding modes with 5-HT receptors. Focus on piperazine’s coplanarity with the aryl ring and interactions with key residues (e.g., Asp155 in 5-HT₁ₐ) .
  • QSAR/CoMFA : Develop quantitative models correlating substituent effects (e.g., fluorine position, boronic ester size) with receptor affinity .
  • MD Simulations : Evaluate stability of ligand-receptor complexes under physiological conditions .

Q. What experimental approaches balance toxicity reduction and bioactivity retention in structural analogs?

  • Methodological Answer :
  • Stepwise Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, PEG chains) to reduce toxicity while retaining the boronic ester for target binding .
  • In Silico Toxicity Prediction : Tools like ProTox-II can prioritize low-risk analogs for synthesis .
  • In Vivo Safety Profiling : Conduct acute toxicity studies in rodents, monitoring organ histopathology and serum biomarkers .

Key Considerations for Future Research

  • Boron’s Role : Investigate the dioxaborolane group’s utility in pro-drug activation via Suzuki-Miyaura coupling in vivo .
  • Targeted Delivery : Explore nanoparticle encapsulation to enhance solubility and reduce off-target effects .
  • Mechanistic Studies : Use CRISPR-Cas9 knockout models to validate target pathways (e.g., apoptosis induction via Bcl-2 suppression) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.